3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Description
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the amino acid backbone. Its molecular formula is C21H28N2O6, with a molecular weight of 404.46 g/mol (exact mass: 404.1947). The compound is structurally characterized by a piperidin-2-yl moiety substituted at the β-position of the propanoic acid chain, making it a valuable intermediate in peptide synthesis and drug design, particularly for modulating spatial and electronic properties in peptidomimetics .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-16(13-18(24)25)17-11-7-8-12-23(17)20(27)28-14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,7-8,11-14H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDUTMNOVGCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660880 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-34-1 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multiple steps, typically starting from commercially available precursors. Here is a general outline:
Step 1: : Protection of piperidine nitrogen to form a carbamate derivative using benzyl chloroformate in the presence of a base such as triethylamine.
Step 2: : Introduction of the propanoic acid side chain through a nucleophilic substitution reaction.
Step 3: : Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Step 4: : Final deprotection and purification steps to yield the target compound.
Industrial Production Methods: Industrial production of this compound might involve high-yield routes, optimized reaction conditions such as temperature and pH control, and continuous flow techniques to scale up the synthesis efficiently.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzyloxycarbonyl group.
Reduction: : Reduction reactions might target the piperidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible at various sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products: Products vary based on the specific reactions but may include derivatives with modified side chains or protective groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Cancer Treatment:
Research indicates that derivatives of piperidine compounds, including this compound, exhibit inhibitory effects on histone demethylases, specifically KDM2b, which is implicated in various cancers. By inhibiting KDM2b, these compounds may help in the treatment of tumors by reversing epigenetic modifications that promote cancer cell proliferation .
2. Neurological Disorders:
Piperidine derivatives have been studied for their neuroprotective properties. The compound may play a role in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders .
3. Antimicrobial Activity:
Some studies have highlighted the antimicrobial properties of piperidine-based compounds. This compound's structure may enhance its efficacy against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent .
Case Study 1: Inhibition of KDM2b
A study published in Cancer Research demonstrated that piperidine derivatives could effectively inhibit KDM2b activity in vitro. The study utilized various structural analogs to assess their potency and selectivity against cancer cell lines. The results indicated that modifications to the benzyloxy and tert-butoxycarbonyl groups significantly influenced the inhibitory activity .
Case Study 2: Neuroprotective Effects
In an experimental model for depression, researchers evaluated the effects of this compound on behavior and neurochemical changes. The findings suggested that the compound improved depressive-like symptoms through modulation of serotonin pathways, supporting its potential use as an antidepressant .
Data Table: Summary of Research Applications
Mechanism of Action
The compound’s mechanism involves:
Molecular Targets: : It can interact with enzymes or receptors, altering their activity.
Pathways: : Modifying signaling pathways through binding interactions with key biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| Target Compound : 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((Boc)amino)propanoic acid | C21H28N2O6 | 404.46 | Not explicitly listed | Piperidin-2-yl core; dual Cbz/Boc protection. |
| 3-((Boc)amino)-3-(piperidin-2-yl)propanoic acid (simplified analog) | C13H24N2O4 | 272.34 | 886362-32-9 | Lacks Cbz group; single Boc protection. |
| (2S)-2-((Boc)amino)-3-(1-(Boc)piperidin-4-yl)propanoic acid | C18H32N2O6 | 372.46 | 1219406-23-1 | Piperidin-4-yl substitution; dual Boc protection (no Cbz). |
| 3-(1-Cbz-piperidin-4-yl)-2-(Boc-amino)propanoic acid | C21H30N2O6 | 406.47 | 195877-90-8 | Piperidin-4-yl substitution; Cbz on piperidine, Boc on amino acid. |
| 3-(1-Cbz-piperidin-3-yl)-2-(Boc-amino)propanoic acid | C21H30N2O6 | 406.47 | 1334512-39-8 | Piperidin-3-yl substitution; stereochemistry at C2 (S-configuration). |
Key Comparative Analysis
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a Boc-protected β-amino acid with a Cbz-piperidine precursor, analogous to methods in (hydrogenation of cyano esters) and (isothiocyanate condensations). In contrast, piperidin-4-yl analogs (e.g., CAS 195877-90-8) are synthesized via Mitsunobu or nucleophilic substitution reactions . Piperidin-3-yl derivatives (e.g., CAS 1334512-39-8) require enantioselective resolution, as seen in ’s chiral salt formation (62% yield for R-enantiomer) .
Protecting Group Stability: The dual Cbz/Boc system in the target compound offers orthogonal deprotection: Cbz is cleaved via hydrogenolysis, while Boc is removed under acidic conditions. This contrasts with dual-Boc analogs (e.g., CAS 1219406-23-1), which lack acid-labile diversity .
Spatial and Electronic Effects :
- Piperidin-2-yl substitution (target compound) induces a distinct conformational bias compared to 3-yl or 4-yl analogs, impacting receptor binding in glutamate analogs () or kinase inhibitors .
- The Cbz group enhances hydrophobicity (logP ~2.5) compared to unsubstituted Boc-piperidine derivatives (logP ~1.8), influencing membrane permeability .
Applications in Drug Discovery :
- Piperidin-2-yl derivatives are utilized in peptidomimetic libraries for targeting proteases (e.g., HIV-1 protease) due to their constrained geometry .
- Piperidin-4-yl analogs (e.g., CAS 195877-90-8) are prevalent in kinase inhibitors (e.g., JAK/STAT pathways), where the 4-position aligns with ATP-binding pocket residues .
Biological Activity
The compound 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a derivative of amino acids that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, benzyloxycarbonyl group, and tert-butoxycarbonyl group. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that derivatives similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing cell viability in A549 lung cancer cells by over 50% in vitro, suggesting potential as anticancer agents .
- Antioxidant Properties
- Neuroprotective Effects
- Antimicrobial Activity
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to neutralize free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study 1 : A study published in Molecules demonstrated that specific derivatives reduced A549 cell viability significantly while maintaining lower toxicity towards non-cancerous Vero cells .
- Study 2 : Research highlighted the antioxidant capacity of related compounds using various assays (DPPH and FRAP), showing that some derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .
Data Table: Biological Activities of Related Compounds
| Compound Name | Anticancer Activity | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | IC50 = 25 µM | DPPH = 70% | Yes | Yes |
| Compound B | IC50 = 30 µM | DPPH = 65% | No | No |
| Compound C | IC50 = 20 µM | DPPH = 75% | Yes | Yes |
Q & A
Q. What are the common synthetic routes for 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid?
The synthesis typically involves multi-step protection-deprotection strategies. A key step is the introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, followed by benzyloxycarbonyl (Cbz) protection for secondary amines. Reactions often require anhydrous conditions, inert atmospheres (e.g., nitrogen), and catalysts like HATU or DCC for amide bond formation. Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How is the compound characterized for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify backbone connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). For crystalline derivatives, X-ray diffraction provides absolute configuration .
Q. What are the potential biological applications of this compound?
The compound’s dual-protected amine groups suggest utility as a peptide intermediate or protease inhibitor scaffold. In vitro studies on analogs show modulation of enzyme activity (e.g., angiotensin-converting enzyme) and receptor binding. Target validation requires cell-based assays (e.g., IC₅₀ determination) and structural optimization for bioavailability .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for Boc protection), and stoichiometry (1.2–1.5 eq of coupling agents) must be systematically varied. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported biological activity data across studies?
Cross-study discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:
- Replicating experiments under standardized protocols (e.g., fixed pH, temperature).
- Comparing structural analogs (e.g., methyl vs. fluorophenyl substitutions) using SAR tables (Table 1, ).
- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning models trained on reaction databases (e.g., Reaxys) can forecast regioselectivity and side reactions. For example, ICReDD’s hybrid approach integrates computational predictions with experimental validation to accelerate reaction discovery .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The Boc group hydrolyzes under acidic or prolonged aqueous conditions, while the Cbz group is sensitive to hydrogenolysis. Stability studies via thermogravimetric analysis (TGA) and accelerated degradation (40°C/75% RH) recommend storage at –20°C in desiccated, amber vials .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
As a bifunctional building block, it enables controlled incorporation of piperidine motifs into peptides. The Boc group is selectively cleaved with TFA, while the Cbz group remains intact, allowing sequential deprotection for orthogonal functionalization .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Modify the piperidine ring (e.g., fluorination at C3) or substitute the benzyloxy group with electron-withdrawing groups (e.g., nitro) to alter electronic properties. Use molecular docking to prioritize targets, followed by parallel synthesis (e.g., Ugi reaction) for rapid analog generation .
Q. What advanced techniques elucidate its interaction with biomacromolecules?
Cryo-EM or X-ray crystallography can resolve binding modes with proteins. Förster resonance energy transfer (FRET) assays quantify binding kinetics, while metabolomics identifies off-target effects in cellular models .
Q. Table 1: Structural Analogs and Key Differences
| Compound Name | Key Features | Reference |
|---|---|---|
| 3-(Benzyloxy)propanoic acid | Simpler backbone; lacks piperidine and Boc groups | |
| Methyl 3-(Cbz-amino)-2,2-dimethylpropanoate | Ester derivative; altered solubility and metabolic stability | |
| 3-(4-Fluorophenyl)-Boc-protected analog | Enhanced enzyme selectivity via fluorophilic interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
